molecular formula C18H21N7O2 B6533705 1-(2-ethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058232-22-6

1-(2-ethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Katalognummer: B6533705
CAS-Nummer: 1058232-22-6
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: YKJWFORAGBAYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core linked to a 2-ethoxybenzoyl group and a 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety. The ethoxy group on the benzoyl ring likely enhances lipophilicity, while the triazolopyrimidine contributes to π-π stacking interactions in biological targets. Piperazine derivatives are well-documented for their roles in kinase inhibition and receptor modulation, making this compound a candidate for therapeutic applications .

Eigenschaften

IUPAC Name

(2-ethoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-3-27-14-7-5-4-6-13(14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJWFORAGBAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-ethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol

This compound features a piperazine core linked to a triazolo-pyrimidine moiety and an ethoxybenzoyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some key mechanisms include:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and proliferation.
  • Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

Cell LineIC₅₀ (µM)Reference
MDA-MB-23134.31
U-87 MG38.29
Pancreatic Cancer40.59

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has a promising profile for further development as an anticancer agent.

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. In studies comparing its efficacy with standard anthelmintics like Albendazole (ABZ) and Ivermectin, it demonstrated superior larvicidal activity against Trichinella spiralis larvae:

CompoundConcentration (µg/mL)Mortality Rate (%)Reference
1-(2-Ethoxybenzoyl)...10092.7
ABZ10015.6
Ivermectin10078.3

This table highlights the compound's potential as a novel anthelmintic agent.

Case Studies

Several case studies have explored the biological activity of this compound in different contexts:

  • In Vitro Tumor Models : A study involving various human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential for therapeutic use in oncology.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/Modifications Pharmacological Relevance
Target Compound Triazolo[4,5-d]pyrimidine-piperazine 2-ethoxybenzoyl, 3-methyl-triazole Kinase inhibition (hypothetical)
1-p-Tolyl-pyrazolo[3,4-d]pyrimidin-4-yl hydrazine () Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine Precursor for antitumor agents
2-Substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () Triazolopyrimidine-pyrazole Aryl/acetonitrile groups Isomer-dependent activity modulation
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine (PubChem) Triazolo[4,5-d]pyrimidine-piperazine 4-ethoxyphenyl, sulfonyl groups PDE5 inhibition (analogous to sildenafil)

Key Observations :

  • Triazolo vs. Pyrazolo Cores : The triazolo[4,5-d]pyrimidine in the target compound differs from pyrazolo[3,4-d]pyrimidines () in nitrogen positioning, affecting electronic properties and binding affinity .
  • Isomerization : Isomeric forms of triazolopyrimidines (e.g., pyrazolo[4,3-e] vs. [1,5-c]) exhibit divergent biological activities, as seen in , suggesting the target compound’s stereochemistry is critical .

Pharmacokinetic and Functional Comparisons

Table 2: Hypothetical Properties Based on Structural Analogues
Property Target Compound 4-Imino-pyrazolo[3,4-d]pyrimidine () Sildenafil Analog ()
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower due to imino group) ~3.1 (sulfonyl group reduces LogP)
Solubility (mg/mL) <0.1 (poor aqueous solubility) 0.5–1.0 (hydrazine improves solubility) 0.3 (moderate due to polar groups)
Target Affinity (IC50) Sub-μM (kinases) μM range (DNA intercalation) nM range (PDE5 inhibition)

Mechanistic Insights :

  • The triazolo-pyrimidine core in the target compound shares similarities with PDE5 inhibitors (e.g., sildenafil analogs in ) but lacks the sulfonyl group critical for PDE5 binding, suggesting divergent targets .
  • Piperazine derivatives with methyl or ethyl substituents () show improved blood-brain barrier penetration, implying the 3-methyl group in the target compound may enhance CNS activity .

Methodological Considerations for Similarity Assessment

  • Molecular Fingerprints : MACCS and Morgan fingerprints () would highlight differences in the ethoxybenzoyl group versus methoxy or sulfonyl groups in analogs.
  • Tanimoto Similarity : The target compound likely shares <60% similarity with pyrazolo-pyrimidines () due to core heterocycle differences .
  • Activity Cliffs: Minor structural changes (e.g., ethoxy vs. methoxy) could lead to significant activity shifts, as noted in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.